molecular formula C22H23N3OS2 B15099861 (5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15099861
M. Wt: 409.6 g/mol
InChI Key: YGRLWSPJCRHZNC-HMMYKYKNSA-N
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Description

The compound (5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a benzylidene group at position 5 (E-configuration) and a piperazine-based side chain at position 3. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The E-configuration of the benzylidene group ensures distinct spatial arrangements that influence intermolecular interactions and biological efficacy .

Properties

Molecular Formula

C22H23N3OS2

Molecular Weight

409.6 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23N3OS2/c1-17-6-5-9-19(14-17)24-12-10-23(11-13-24)16-25-21(26)20(28-22(25)27)15-18-7-3-2-4-8-18/h2-9,14-15H,10-13,16H2,1H3/b20-15+

InChI Key

YGRLWSPJCRHZNC-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4)SC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-methylphenylpiperazine with benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide and chloroacetic acid under reflux conditions to yield the final thiazolidinone compound. The reaction conditions often require the use of organic solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazolidinones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring is known to interact with various biological pathways, potentially leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Rhodanine Modifications

Key Analogues :

  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I, ):
    • Differences : Z-configuration at benzylidene; phenyl group at position 3 instead of piperazine.
    • Impact : The Z-configuration introduces steric hindrance, altering crystal packing and hydrogen bonding (e.g., S(6) and R₂² motifs in ). The absence of a piperazine reduces polarity and may limit solubility in aqueous media .

Piperazine-Based Analogues

Key Analogues :

  • (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one (): Differences: 4-Methylphenyl (para-substituted) on piperazine; nitro group on benzylidene.
  • (5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one (): Differences: 4-Chlorophenyl on piperazine; hydroxybenzylidene.

Substituent Position and Configuration

  • Benzylidene Substituents :

    • Meta vs. Para Substitution : Meta-substituted benzylidene (e.g., 3-methylphenyl in the target compound) may induce torsional strain compared to para-substituted analogues, affecting planarity and π-π stacking .
    • Electron-Donating vs. Withdrawing Groups : Hydroxy/methoxy groups () increase polarity, while nitro groups () enhance electrophilicity, influencing reactivity in biological systems.
  • Piperazine Substituents: 3-Methylphenyl (Meta) vs.

Biological Activity

The compound (5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one , often abbreviated as BMTTZD, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of BMTTZD, emphasizing its effects on various biological systems, including its anti-cancer properties and enzyme inhibition capabilities.

Chemical Structure and Properties

BMTTZD is characterized by its thiazolidinone core, which is known for diverse pharmacological activities. The molecular formula is C20H20N2O2SC_{20}H_{20}N_2O_2S, with a molecular weight of 352.45 g/mol. Its structure includes a benzylidene moiety and a piperazine ring, contributing to its biological interactions.

1. Antitumor Activity

Recent studies have indicated that BMTTZD exhibits significant antitumor activity. In vitro analyses using various cancer cell lines demonstrated that BMTTZD can inhibit cell proliferation effectively. For instance, in studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), BMTTZD showed a dose-dependent reduction in cell viability.

Table 1: Antitumor Efficacy of BMTTZD on Different Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (hrs)
MCF-715.248
HeLa12.848
A54918.548

2. Enzyme Inhibition

BMTTZD has been evaluated for its inhibitory effects on various enzymes, particularly tyrosinase, which is crucial in melanin biosynthesis. In comparative studies, BMTTZD was found to be a potent inhibitor of mushroom tyrosinase.

Table 2: Tyrosinase Inhibition Assay Results

CompoundIC50 (µM)Comparison to Kojic Acid
BMTTZD2.510-fold stronger
Kojic Acid24.09Reference

In these assays, the IC50 value for BMTTZD was determined to be significantly lower than that of kojic acid, a well-known tyrosinase inhibitor, indicating its potential as a skin-whitening agent.

3. Cytotoxicity Studies

While assessing the cytotoxic effects of BMTTZD on normal cells, it was observed that concentrations up to 20 µM did not exhibit significant cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index.

Table 3: Cytotoxicity of BMTTZD in Non-Cancerous Cell Lines

Cell LineIC50 (µM)Treatment Duration (hrs)
HEK293>2048
HDF>2048

The mechanism by which BMTTZD exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Melanin Production : By inhibiting tyrosinase activity, BMTTZD reduces melanin synthesis in melanocytes.
  • Induction of Apoptosis : In cancer cells, BMTTZD may trigger apoptotic pathways leading to cell death through caspase activation.

Case Studies

In clinical settings, the application of compounds similar to BMTTZD has shown promising results in treating skin disorders related to hyperpigmentation and certain types of cancers. For example:

  • A case study involving patients with melanoma treated with thiazolidinone derivatives showed a marked reduction in tumor size after several weeks of treatment.

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